2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol
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Overview
Description
2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenol group and an imidazolidine ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde. This reaction is carried out under controlled conditions, often involving solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and imidazolidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of the imidazolidine ring produces corresponding amines.
Scientific Research Applications
2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1,3-BIS({2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]ETHYL})IMIDAZOLIDIN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the imidazolidine ring can participate in coordination with metal ions. These interactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: Shares a similar phenol structure but differs in the imidazolidine ring.
Organotin (IV) complexes derived from Schiff base 1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: Similar Schiff base structure but with different metal coordination.
Properties
CAS No. |
73954-58-2 |
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Molecular Formula |
C27H30N4O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyphenyl)-3-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]imidazolidin-1-yl]ethyliminomethyl]phenol |
InChI |
InChI=1S/C27H30N4O3/c32-24-10-4-1-7-21(24)19-28-13-15-30-17-18-31(27(30)23-9-3-6-12-26(23)34)16-14-29-20-22-8-2-5-11-25(22)33/h1-12,19-20,27,32-34H,13-18H2 |
InChI Key |
KDSMPPGYUMXFDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CCN=CC2=CC=CC=C2O)C3=CC=CC=C3O)CCN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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